molecular formula C20H36O5 B159185 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid CAS No. 26771-95-9

9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid

Cat. No. B159185
CAS RN: 26771-95-9
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-PZAYLFDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid” is a chemical compound with the IUPAC name 7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E, 3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid . It is also known by its synonyms 9BETA-PGF1ALPHA and PROSTAGLANDIN F1BETA .


Molecular Structure Analysis

The molecular formula of this compound is C20H36O5 . The InChI string representation of its structure is InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19+/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 356.49684g/mol . It has a density of 1.136, a boiling point of 526.5°C at 760 mmHg, and a flash point of 286.3°C . Its topological polar surface area is 98 .

Scientific Research Applications

1. Antiproliferative and Differentiation Effects

  • A study on triterpenoids from Styrax tonkinensis revealed that certain compounds, including those structurally related to 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oic acid, possess antiproliferative effects and can induce differentiation in human leukemia HL-60 cells (Wang et al., 2006).

2. Platelet Aggregation Influence

  • Research on human platelet aggregation indicated that derivatives of prostaglandin, similar to the mentioned compound, can induce platelet aggregation and serotonin release (Okuma et al., 1977).

3. Inhibitory Effects on Virus Activation

  • Compounds isolated from Larix kaempferi, which are structurally related to 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oic acid, have shown inhibitory effects on Epstein-Barr virus activation, suggesting potential antiviral applications (Ohtsu et al., 2001).

4. Cytotoxic Activities

  • Studies on various triterpenes, including compounds similar to 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oic acid, have revealed significant cytotoxic activities against various human cancer cell lines (Chiang et al., 2005).

5. Biotransformation and Microbial Interaction

  • The microbiological transformation of related compounds by Gibberella fujikuroi highlights the potential for studying microbial interactions and biotransformation processes relevant to compounds like 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oic acid (Fraga et al., 2010).

properties

IUPAC Name

7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-PZAYLFDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid
Reactant of Route 2
9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid
Reactant of Route 3
9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid
Reactant of Route 4
9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid
Reactant of Route 5
9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid
Reactant of Route 6
9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.